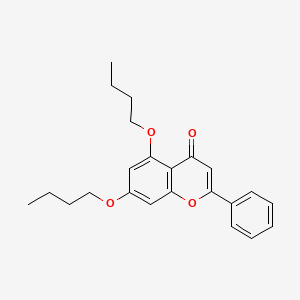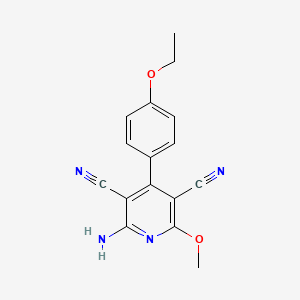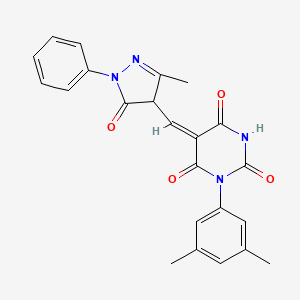![molecular formula C17H13NO3S B11698939 (5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11698939.png)
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound belonging to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a phenyl group and a methoxyphenylmethylidene substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-methoxybenzaldehyde with 3-phenyl-2,4-thiazolidinedione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound. The use of automated systems for monitoring and controlling reaction conditions ensures consistent quality and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenylmethylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the compound can yield the corresponding thiazolidine derivatives with reduced double bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced thiazolidine derivatives.
Substitution: Brominated or nitrated derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, (5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: In the industrial sector, the compound is used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile component in material science.
作用机制
The mechanism of action of (5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their conformation and function. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired therapeutic or biological effect.
相似化合物的比较
- (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
- (5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
- (5Z)-5-[(4-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Comparison: Compared to its analogs, (5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione exhibits unique properties due to the presence of the methoxy group. This substituent can influence the compound’s electronic distribution, reactivity, and interaction with biological targets. The methoxy group can also enhance the compound’s solubility and stability, making it a more attractive candidate for various applications.
属性
分子式 |
C17H13NO3S |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H13NO3S/c1-21-14-9-7-12(8-10-14)11-15-16(19)18(17(20)22-15)13-5-3-2-4-6-13/h2-11H,1H3/b15-11- |
InChI 键 |
ORNQLVFUWGFJNC-PTNGSMBKSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=CC=C3 |
规范 SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11698859.png)


![N'-[(E)-(4-cyanophenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B11698874.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11698876.png)
![(5E)-3-(4-Ethoxyphenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11698878.png)

![2-methoxy-4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B11698894.png)
![N-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide](/img/structure/B11698909.png)


![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11698920.png)


